molecular formula C16H23Cl3N2O B12008389 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide

Cat. No.: B12008389
M. Wt: 365.7 g/mol
InChI Key: NSPQCKQWKAXZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is a synthetic organic compound characterized by its unique molecular structure, which includes a trichloromethyl group, a methylphenyl group, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide typically involves the reaction of 2,2,2-trichloroethanol with 2-methylphenylamine under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}amine. This intermediate is then reacted with heptanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxides, amines, alcohols, and methoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}heptanamide
  • N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}heptanamide
  • N-{2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)amino]ethyl}heptanamide

Uniqueness

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the trichloromethyl group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23Cl3N2O

Molecular Weight

365.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]heptanamide

InChI

InChI=1S/C16H23Cl3N2O/c1-3-4-5-6-11-14(22)21-15(16(17,18)19)20-13-10-8-7-9-12(13)2/h7-10,15,20H,3-6,11H2,1-2H3,(H,21,22)

InChI Key

NSPQCKQWKAXZGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.